Cas no 2411266-08-3 (2-Chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)azetidin-3-yl]propanamide)

2-Chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)azetidin-3-yl]propanamide is a specialized organic compound featuring a unique azetidine core linked to a 2,3-dihydro-1,4-benzodioxin sulfonyl group and a chloro-substituted propanamide moiety. This structure confers potential utility in medicinal chemistry, particularly as an intermediate or scaffold for drug discovery targeting selective enzyme inhibition or receptor modulation. The sulfonamide and azetidine functionalities enhance binding affinity and metabolic stability, while the chloro-propanamide group offers reactivity for further derivatization. Its well-defined molecular architecture makes it suitable for structure-activity relationship (SAR) studies in the development of bioactive molecules. The compound is typically handled under controlled conditions due to its reactive chloro substituent.
2-Chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)azetidin-3-yl]propanamide structure
2411266-08-3 structure
Product name:2-Chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)azetidin-3-yl]propanamide
CAS No:2411266-08-3
MF:C14H17ClN2O5S
Molecular Weight:360.813181638718
CID:5360471

2-Chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)azetidin-3-yl]propanamide 化学的及び物理的性質

名前と識別子

    • Z3774933763
    • 2-Chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)azetidin-3-yl]propanamide
    • 2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]propanamide
    • インチ: 1S/C14H17ClN2O5S/c1-9(15)14(18)16-10-7-17(8-10)23(19,20)11-2-3-12-13(6-11)22-5-4-21-12/h2-3,6,9-10H,4-5,7-8H2,1H3,(H,16,18)
    • InChIKey: BMRSDVOLCAZCNN-UHFFFAOYSA-N
    • SMILES: ClC(C)C(NC1CN(C1)S(C1C=CC2=C(C=1)OCCO2)(=O)=O)=O

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 6
  • 重原子数量: 23
  • 回転可能化学結合数: 4
  • 複雑さ: 546
  • トポロジー分子極性表面積: 93.3
  • XLogP3: 1

2-Chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)azetidin-3-yl]propanamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-7559206-0.05g
2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]propanamide
2411266-08-3 95.0%
0.05g
$212.0 2025-02-24

2-Chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)azetidin-3-yl]propanamide 関連文献

2-Chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)azetidin-3-yl]propanamideに関する追加情報

Comprehensive Overview of 2-Chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)azetidin-3-yl]propanamide (CAS No. 2411266-08-3)

2-Chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)azetidin-3-yl]propanamide (CAS No. 2411266-08-3) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This molecule features a unique combination of a chloro-propanamide moiety linked to a 2,3-dihydro-1,4-benzodioxin ring system via a sulfonyl-azetidine bridge. Its structural complexity makes it a promising candidate for drug discovery, particularly in targeting specific enzymatic pathways.

The compound's azetidine core is a four-membered nitrogen-containing heterocycle, which is increasingly recognized for its role in enhancing metabolic stability and bioavailability in drug design. Researchers are particularly interested in its potential applications as a kinase inhibitor or GPCR modulator, given the growing demand for precision medicine in oncology and neurology. The 2,3-dihydro-1,4-benzodioxin fragment, a privileged scaffold in medicinal chemistry, contributes to its binding affinity and selectivity.

In recent years, the scientific community has focused on optimizing sulfonamide-based compounds like this one for improved pharmacokinetic properties. Questions frequently searched in academic databases include: "How does the chloro-substitution affect the compound's reactivity?" and "What are the synthetic routes for CAS 2411266-08-3?". These reflect the compound's relevance in synthetic organic chemistry and mechanistic studies.

From a synthetic perspective, the introduction of the sulfonyl group at the azetidine nitrogen allows for versatile derivatization, making it valuable for combinatorial chemistry libraries. Analytical techniques such as HPLC-MS and NMR spectroscopy are critical for characterizing this compound, as purity is paramount given its potential biological activity. Discussions in forums often highlight challenges in scale-up synthesis and chiral resolution due to its stereogenic centers.

Environmental and regulatory considerations are also trending topics. While not classified as hazardous, researchers emphasize green chemistry principles in its synthesis to minimize waste. The compound's logP value and aqueous solubility are frequently analyzed to predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles—a key focus in pre-clinical development.

In conclusion, 2-Chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)azetidin-3-yl]propanamide represents a compelling case study in modern drug discovery. Its multifaceted chemistry addresses pressing needs in targeted therapy and structure-activity relationship (SAR) optimization, aligning with industry trends toward personalized medicine and sustainable synthesis.

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